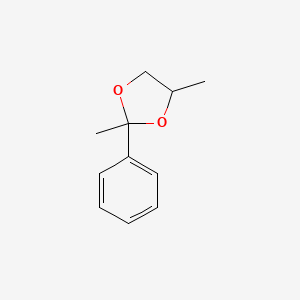

2,4-Dimethyl-2-phenyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Derivatives in Organic Synthesis Research

Derivatives of 1,3-dioxolane are widely utilized in the synthesis of natural products, where they serve as protecting groups for aldehydes, ketones, and 1,2-diols. nih.gov They are also important intermediates and final products in the pharmaceutical, fragrance, and polymer industries. nih.gov The versatility of the 1,3-dioxolane framework stems from its relative stability to a range of reaction conditions and the ease of its formation and removal.

The synthesis of 1,3-dioxolanes is typically achieved through the acetalization or ketalization of an aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol, often in the presence of an acid catalyst. chemicalbook.com This reaction is reversible, allowing for the deprotection of the carbonyl group or diol under acidic conditions.

Furthermore, the 1,3-dioxolane ring is a key structural component in numerous biologically active molecules, exhibiting a wide array of pharmacological properties. chemicalbook.com Researchers have synthesized and investigated various 1,3-dioxolane derivatives with different substituents at the 2, 4, and 5 positions of the ring, leading to compounds with potential antibacterial, antifungal, and other therapeutic activities. nih.gov The exploration of novel 1,3-dioxolane derivatives continues to be an active area of research in the quest for new and effective chemical entities. nih.gov

Structural Framework of 2,4-Dimethyl-2-phenyl-1,3-dioxolane and its Stereoisomers

The chemical compound this compound possesses a specific substitution pattern on the 1,3-dioxolane ring. It features a phenyl group and a methyl group attached to the C2 position, and a methyl group at the C4 position. The presence of chiral centers at both the C2 and C4 positions gives rise to the possibility of stereoisomerism.

Specifically, this compound can exist as four possible stereoisomers due to the two stereocenters. These stereoisomers are diastereomers and enantiomers. The relative orientation of the methyl group at C4 and the phenyl and methyl groups at C2 determines the specific stereoisomer, which can be designated as cis or trans with respect to the substituents on the dioxolane ring.

The synthesis of specific stereoisomers of substituted 1,3-dioxolanes often requires the use of chiral starting materials or stereoselective synthetic methods. nih.gov The stereochemistry of the molecule can significantly influence its physical, chemical, and biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4359-30-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2,4-dimethyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

CIHKNVXTQCYONS-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl 2 Phenyl 1,3 Dioxolane

Catalytic Approaches to 1,3-Dioxolane (B20135) Formation

Catalysis offers efficient and milder alternatives to traditional stoichiometric methods for the synthesis of 1,3-dioxolanes. These approaches often lead to higher yields, reduced reaction times, and more environmentally benign processes.

Acid-Catalyzed Condensation of Diols with Carbonyl Compounds

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a 1,2-diol with a ketone or aldehyde. In the case of 2,4-dimethyl-2-phenyl-1,3-dioxolane, this involves the reaction of 1,2-propanediol with acetophenone (B1666503) in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, followed by intramolecular cyclization and dehydration to yield the dioxolane ring.

Various acid catalysts can be employed, ranging from simple mineral acids to solid acid catalysts, which offer advantages in terms of separation and reusability. The choice of catalyst can influence the reaction rate and the equilibrium position of the reaction.

| Catalyst | Substrates | Conditions | Yield |

| Zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes | Styrene (B11656) oxide and acetone (B3395972) | Reflux | Good to excellent ajol.inforesearchgate.net |

| TiO(TFA)2 or TiCl3(OTf) | Epoxides and acetone | Not specified | Excellent researchgate.net |

| HY, HUSY, and HZSM-5 zeolites | Styrene oxide and acetone | Not specified | Low researchgate.net |

Graphene Oxide Catalysis in 1,3-Dioxolane Synthesis

Graphene oxide (GO) has emerged as a promising carbocatalyst in various organic transformations due to its unique two-dimensional structure, high surface area, and the presence of oxygen-containing functional groups that can act as catalytic sites. researchgate.netnih.govnih.gov GO has been successfully utilized as a catalyst for the synthesis of 1,3-dioxolanes from both epoxides and 1,2-diols with ketones. researchgate.net This method often benefits from the use of ultrasonic irradiation, which can lead to shorter reaction times and higher yields under mild conditions. researchgate.netresearchgate.net The mechanism involves the activation of the epoxide or diol by the acidic sites on the GO surface, facilitating the nucleophilic attack by the ketone. researchgate.net A significant advantage of GO is its potential for reusability without a significant loss of catalytic activity. nih.gov

| Catalyst | Reactants | Conditions | Key Features |

| Graphene Oxide (GO) | Epoxides and Ketones | Ultrasonic irradiation | High yields, short reaction times, reusable catalyst researchgate.netresearchgate.net |

| Graphene Oxide (GO) | 1,2-Diols and Ketones | Ultrasonic irradiation | Mild conditions, easy product isolation researchgate.net |

| Vanadium oxide/reduced graphene oxide (VOx/RGO) | Benzene and hydrogen peroxide | Solvothermal method | Highly dispersed VOx nanoparticles, enhanced catalytic performance mdpi.com |

Stereoselective Synthesis of 1,3-Dioxolanes

The presence of two stereocenters in this compound (at C2 and C4) means that it can exist as different stereoisomers (cis and trans). Controlling the formation of a specific stereoisomer is a significant challenge and a key focus of modern synthetic chemistry.

Control of Stereoisomer Formation through Reaction Conditions

The stereochemical outcome of the acid-catalyzed condensation can be influenced by the reaction conditions, such as temperature, solvent, and the nature of the catalyst. Thermodynamic and kinetic control can lead to different diastereomeric ratios. For instance, allowing the reaction to reach equilibrium (thermodynamic control) may favor the more stable stereoisomer, while shorter reaction times under milder conditions (kinetic control) might favor the faster-forming isomer. The stereospecific reaction of chiral styrene oxide with acetone has been shown to produce the corresponding 1,3-dioxolane with high stereospecificity. researchgate.net

Three-Component Assembly via Hypervalent Iodine(III)-Mediated Oxidation

A sophisticated approach to stereoselectively synthesize substituted 1,3-dioxolanes involves a three-component assembly strategy. mdpi.com This method utilizes the oxidation of an alkene with a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of a carboxylic acid and a carbon nucleophile. mdpi.comresearchgate.net The reaction proceeds through the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The subsequent stereoselective trapping of this cation by a nucleophile dictates the final stereochemistry of the dioxolane product. mdpi.comresearchgate.net This powerful technique allows for the controlled assembly of three different components into a single, stereodefined dioxolane structure. mdpi.com

Table of Reaction Components and Stereochemical Control:

| Component 1 (Alkene) | Component 2 (Carboxylic Acid) | Component 3 (Nucleophile) | Key Intermediate | Stereochemical Outcome |

| cis- or trans-Alkene | Acetic Acid | Silyl Enol Ether | 1,3-Dioxolan-2-yl cation | Stereospecific formation of dioxolane mdpi.com |

Intramolecular Rearrangements Leading to Dioxolane Structures

Intramolecular rearrangements of specifically designed precursors can provide a regioselective and stereoselective route to 1,3-dioxolane structures. One such example is the rearrangement of glycidol (B123203) acetals. These reactions can be catalyzed and lead to the formation of alkoxylated 1,3-dioxolanes with a high degree of regio- and stereocontrol. researchgate.net

Formation as Byproducts in Industrial Processes

The inadvertent synthesis of this compound can occur in processes where acetophenone and propylene (B89431) glycol coexist, particularly in the presence of an acid catalyst, which is often used in many chemical manufacturing streams. While specific industrial reports detailing the isolation of this compound as a byproduct are not prevalent in public literature, an analysis of the common industrial uses of its parent compounds allows for the identification of potential formation scenarios.

Potential Industrial Scenarios for Byproduct Formation:

Cosmetics and Fragrance Industry: Both acetophenone and propylene glycol are utilized in the formulation of cosmetics and fragrances. mdpi.comin-cosmetics.comrsc.org Acetophenone is used as a fragrance component, while propylene glycol serves as a solvent, humectant, and viscosity-controlling agent. pharmaffiliates.com In formulations containing both substances, particularly under acidic conditions which can sometimes be present to stabilize other ingredients, the formation of this compound as a trace impurity is conceivable.

Polymer and Resin Production: Propylene glycol is a key monomer in the synthesis of unsaturated polyester (B1180765) resins and polyurethanes. researchgate.netkompozit.org.tr Acetophenone, while not a primary monomer, could be present as an impurity in other raw materials or used as a solvent or additive in certain specialized polymer formulations. The synthesis of these resins often involves acidic catalysts and elevated temperatures, conditions that would favor the ketalization reaction and lead to the formation of this compound as a minor byproduct. Undesirable side reactions involving hydroxyl groups of glycols are known to occur in polyester resin synthesis. mdpi.comresearchgate.net

Pharmaceutical and Chemical Manufacturing: Propylene glycol is a widely used solvent and excipient in the pharmaceutical industry. europa.eu Acetophenone also finds application as a raw material and intermediate in the synthesis of various pharmaceutical compounds. nih.gov In multi-step chemical syntheses where both compounds are used, either as reactants, intermediates, or solvents, there is a potential for their reaction to form the dioxolane byproduct, especially if acidic catalysts are employed in any of the reaction steps.

Research Findings:

Detailed research explicitly identifying and quantifying this compound as a byproduct in industrial streams is limited. However, the fundamental principles of organic chemistry support its formation under the conditions described above. The analysis of impurities in commercial-grade propylene glycol has been a subject of study, with a focus on related glycols like di- and tri-propylene glycol, but not typically for ketal byproducts. psu.edunih.gov Similarly, studies on acetophenone production focus on maximizing its yield and minimizing byproducts from its primary synthesis route, such as the oxidation of ethylbenzene. nih.gov

Stereochemical and Conformational Investigations of 2,4 Dimethyl 2 Phenyl 1,3 Dioxolane and Analogues

Analysis of Stereochemical Configurations and Isomeric Relationships

The structure of 2,4-dimethyl-2-phenyl-1,3-dioxolane contains two chiral centers at positions 2 and 4 of the dioxolane ring, leading to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The cis and trans nomenclature is commonly used to describe the relative orientation of the substituents on the ring. rsc.org

The synthesis of these dioxolanes, often through the acetalization of an appropriate diol with a ketone or aldehyde, can lead to mixtures of diastereomers. nih.gov The stereochemical outcome can be influenced by the starting materials and reaction conditions. For instance, the reaction of styrenes can produce a diastereomeric mixture of 1,3-dioxolane (B20135) products. mdpi.com The separation and characterization of these isomers are crucial for understanding their distinct chemical and physical properties and are often accomplished using chromatographic techniques and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgbartleby.com

The configuration of 2,4-disubstituted-1,3-dioxolane derivatives has been a subject of detailed investigation. Chemical evidence has been used to confirm the configurations previously assigned based on the chemical shifts observed in ¹H NMR spectra. rsc.org For example, the reaction of 2-O-benzylglycerol with N-bromosuccinimide yields cis-4-hydroxymethyl-2-phenyl-1,3-dioxolane stereospecifically. rsc.org

Conformational Dynamics of the Five-Membered 1,3-Dioxolane Ring

The 1,3-dioxolane ring undergoes a continuous series of conformational changes known as pseudorotation, where the puckering of the ring moves around the five atoms. chempedia.info This process involves low-energy barriers, making the ring highly flexible. The potential energy surface of the 1,3-dioxolane ring is characterized by a series of energy minima and transition states corresponding to different puckered conformations, such as the envelope and twist forms. researchgate.netresearchgate.net The introduction of substituents on the ring influences the puckering potential, favoring certain conformations over others. researchgate.net

Both experimental techniques and theoretical calculations have been employed to study the conformation of the 1,3-dioxolane ring. NMR spectroscopy, particularly the analysis of vicinal coupling constants, provides valuable information about the dihedral angles and, consequently, the preferred conformations in solution. researchgate.netresearchgate.net X-ray crystallography can reveal the solid-state conformation of these molecules. chempedia.info

Theoretical studies, using quantum-chemical methods, have been instrumental in mapping the potential energy surfaces of substituted 1,3-dioxolanes. researchgate.netresearchgate.net These calculations help in understanding the relative energies of different conformers and the barriers to their interconversion. For instance, in 5-alkyl- and 5-phenyl-1,3-dioxanes, quantum-chemical studies have identified pathways for the isomerization of equatorial and axial chair conformers. researchgate.net Similar studies on 2,5-dimethyl-1,3-dioxane (B14706944) have shown that the trans-isomer primarily exists in a diequatorial chair form, while the cis-isomer favors a C2e5a chair form. researchgate.net

The nature and position of substituents on the 1,3-dioxolane ring have a profound impact on its conformational equilibrium. researchgate.net Bulky substituents tend to occupy positions that minimize steric interactions, thereby influencing the puckering of the ring. For example, in 2-alkyl-4-methyl-1,3-dithiolans, the presence of a bulky substituent at the 2-position helps to define a minimum energy conformation. rsc.org

The conformational energies of substituents have been determined through both experimental and theoretical methods. researchgate.netresearchgate.net These studies have shown that the preference for a particular conformation is a delicate balance of steric and electronic effects. In some cases, the presence of substituents can lead to more complex conformational behavior, with multiple low-energy conformers coexisting in equilibrium. researchgate.net

Stereochemistry of 1,3-Dioxolan-2-yl Radical Intermediates

Studies have shown that the 1,3-dioxolan-2-yl radical is not planar but possesses a pyramidal structure. oup.com This was demonstrated in the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate, where a partial retention of the starting dioxolane's configuration was observed in the product. oup.com This indicates that the radical center maintains some degree of configurational stability, at least on the timescale of the reaction.

The diastereoselectivity of reactions involving 1,3-dioxolan-4-one (B8650053) radicals has also been investigated. The radical generated from 5-substituted 2-tert-butyl-1,3-dioxolan-4-ones undergoes reactions with high diastereoselectivity, with the incoming group adding trans to the bulky tert-butyl group. researchgate.net This selectivity is attributed to the steric influence of the substituent at the 2-position, which directs the approach of the incoming reagent.

Mechanistic Studies of Reactivity in 2,4 Dimethyl 2 Phenyl 1,3 Dioxolane Systems

Ring-Opening Reactions of 1,3-Dioxolanes

The cleavage of the 1,3-dioxolane (B20135) ring is a key reaction pathway, and its mechanism can be influenced by various factors, including the presence of acids, reducing agents, and thermal energy.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 2,4-dimethyl-2-phenyl-1,3-dioxolane, is a well-studied process that proceeds through several key steps.

A central feature of the acid-catalyzed hydrolysis of acetals and ketals is the formation of a resonance-stabilized oxocarbonium ion intermediate. researchgate.netwikipedia.org In the case of this compound, the reaction is initiated by protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a carbocation. researchgate.net This carbocation is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom, forming an oxocarbonium ion. researchgate.netwikipedia.org The stability of this intermediate is a crucial factor influencing the rate of hydrolysis; a more stable oxocarbonium ion leads to a faster reaction. researchgate.net The presence of a phenyl group at the C2 position of the dioxolane ring can further stabilize the oxocarbonium ion through resonance.

The general structure of an oxocarbenium ion is a resonance hybrid of a carbenium ion and an oxonium ion. wikipedia.org Computational studies and experimental evidence support the significant role of these intermediates in the hydrolysis of glycosidic bonds and other related reactions. nih.govnih.gov The geometry of the oxocarbenium ion can also play a role in its reactivity. nih.gov

The direction of ring cleavage in unsymmetrically substituted 1,3-dioxolanes during acid-catalyzed hydrolysis is dictated by the electronic effects of the substituents. The cleavage will preferentially occur to form the more stable carbocation intermediate. In this compound, the phenyl group at the C2 position significantly stabilizes a positive charge at this carbon through resonance. The methyl group at C4 also provides some stabilization through an inductive effect.

The formation of the more stable oxocarbonium ion intermediate will determine the regioselectivity of the ring opening. researchgate.net Electron-donating substituents on the C2 carbon of the 1,3-dioxolane ring system are known to promote hydrogenolysis, a process involving cleavage of a C-O bond and addition of hydrogen. This occurs predominantly at the C2-O bond that is remote from the substituent at C4. cdnsciencepub.com

The acid-catalyzed hydrolysis of 1,3-dioxolanes can proceed through either a specific acid catalysis or a general acid catalysis mechanism. wikipedia.orgnih.gov

Specific Acid Catalysis: In this mechanism, the reaction rate is dependent on the concentration of the protonated substrate. It involves a rapid, reversible protonation of the dioxolane oxygen, followed by a slower, rate-determining unimolecular cleavage of the C-O bond to form the oxocarbonium ion. youtube.com This is typical in the presence of strong acids where the proton is fully transferred before the rate-limiting step. youtube.com

General Acid Catalysis: In this mechanism, the proton transfer from a general acid occurs concurrently with the C-O bond cleavage in the rate-determining step. youtube.comacs.org This means the transition state involves both the proton donor and the dioxolane molecule. This pathway is more likely with weaker acids. youtube.com Studies on the hydrolysis of various 1,3-dioxolanes have shown evidence for general acid catalysis, particularly in buffered solutions. nih.govacs.org The distinction between these mechanisms can often be made by examining the dependence of the reaction rate on the buffer concentration. acs.org

Reductive Cleavage with Lewis Acid/Hydride Systems

The ring-opening of 1,3-dioxolanes can also be achieved through reductive cleavage using a combination of a Lewis acid and a hydride source, such as aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄). cdnsciencepub.comcdnsciencepub.com This reaction provides a method for the regioselective synthesis of hydroxy ethers.

The mechanism is believed to involve the coordination of the Lewis acid (AlCl₃) to one of the oxygen atoms of the dioxolane ring. This coordination makes the oxygen a better leaving group and facilitates the cleavage of the C-O bond, leading to the formation of an oxocarbonium ion intermediate. cdnsciencepub.com The subsequent attack by a hydride ion (from LiAlH₄) on the carbocationic center results in the reductive cleavage of the ring. masterorganicchemistry.com

The regioselectivity of the hydride attack is influenced by the nature of the substituents on the dioxolane ring. In the case of 2,4-disubstituted-1,3-dioxolanes, electron-donating substituents at the C2 position direct the hydrogenolysis to occur predominantly at the C2-O bond that is further away from the C4 substituent. cdnsciencepub.com The relative rates of hydrogenolysis of cis and trans isomers of 2,4-disubstituted-1,3-dioxolanes have been studied, providing insights into the stereochemical aspects of this reaction. cdnsciencepub.com

Table 1: Reductive Cleavage of Dioxolanes

| Reactant | Reagents | Product(s) | Reference |

| 1,3-Dioxolanes | LiAlH₄/AlCl₃ | Hydroxy ethers | cdnsciencepub.com |

| cis- and trans-2,4-disubstituted-1,3-dioxolanes | LiAlH₄/AlCl₃ | Hydroxy ethers | cdnsciencepub.com |

Gas-Phase Thermal Decomposition Mechanisms

The thermal decomposition of 1,3-dioxolanes in the gas phase provides another avenue for ring cleavage. Studies on the pyrolysis of related compounds like 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) have shown that the decomposition is a homogeneous, unimolecular process that follows first-order kinetics. acs.orgresearchgate.net

The proposed mechanism for the thermal decomposition of these cyclic acetals involves a stepwise process. The rate-determining step is thought to proceed through a concerted, nonsynchronous four-centered cyclic transition state. acs.org This leads to the formation of intermediate products that are unstable at the reaction temperatures and rapidly decompose further, often through a six-centered cyclic transition state. acs.org For instance, the pyrolysis of 1,3-dioxolane has been shown to yield major products such as H₂, CO, CO₂, CH₂O, CH₄, and C₂ hydrocarbons. osti.gov The initial bond cleavage can occur at either a C-O or C-C bond. osti.gov

The presence of substituents, such as the phenyl and methyl groups in this compound, would be expected to influence the bond dissociation energies and thus the specific decomposition pathways and product distributions. acs.org

Table 2: Thermal Decomposition of Dioxolanes

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Major Products | Reference |

| 2-Methyl-1,3-dioxolane | 459–490 | 46–113 | Acetaldehyde, ethylene (B1197577) | acs.org |

| 2,2-Dimethyl-1,3-dioxolane | 459–490 | 46–113 | Acetone (B3395972), ethylene | acs.org |

| 1,3-Dioxolane | >800 K | Not specified | H₂, CO, CO₂, CH₂O, CH₄, C₂ hydrocarbons | osti.gov |

Concerted Nonsynchronous Transition States

The acid-catalyzed hydrolysis of acetals and ketals proceeds through a transition state that is best described as concerted and nonsynchronous. nih.gov In this process, the cleavage of the C-O bond is significantly advanced, while the formation of the new bond to the incoming nucleophile (water) has barely begun. The key feature of this mechanism is the formation of a resonance-stabilized oxocarbenium ion. researchgate.netnih.gov

For this compound, the transition state for hydrolysis involves substantial breaking of the bond between the C2 carbon and one of the ring oxygens, leading to the development of a positive charge on the C2 carbon. nih.gov This positive charge is stabilized by resonance with the remaining ring oxygen and by the attached phenyl group. The process is considered nonsynchronous because the departure of the leaving group (the protonated oxygen as part of the diol) is not perfectly synchronized with charge delocalization or nucleophilic attack. nih.gov Theoretical studies on similar systems suggest that while the minimum-energy path may point to a concerted mechanism, reaction dynamics can be complex, with trajectories that may lead to short-lived intermediates. nih.gov This model of a highly asynchronous transition state effectively bridges the conceptual gap between a purely concerted (SN2-like) and a purely stepwise (SN1-like) mechanism.

Rate-Determining Steps and Arrhenius Parameters

The rate of hydrolysis for this compound is influenced by the electronic effects of its substituents.

Phenyl Group at C2: The phenyl group can stabilize the positive charge of the oxocarbenium ion intermediate through resonance, thereby accelerating the rate of hydrolysis compared to an alkyl-substituted equivalent.

Methyl Group at C4: The methyl group at the C4 position is expected to have a smaller, primarily inductive, electron-donating effect, which would offer minor stabilization to the intermediate and a slight rate enhancement.

Methyl Group at C2: The second methyl group at the C2 position provides further stabilization to the carbocation through hyperconjugation and inductive effects, increasing the hydrolysis rate compared to a non-methylated phenyl dioxolane.

| Substituent at C2 | Electronic Effect | Influence on Oxocarbenium Ion Stability | Predicted Effect on Hydrolysis Rate |

|---|---|---|---|

| Phenyl | +Resonance (+R), -Inductive (-I) | Stabilizing | Accelerating |

| Methyl | +Inductive (+I) | Stabilizing | Accelerating |

| Electron Donating Group (e.g., -OCH₃) on Phenyl Ring | +Resonance (+R) | Strongly Stabilizing | Strongly Accelerating nih.gov |

| Electron Withdrawing Group (e.g., -NO₂) on Phenyl Ring | -Resonance (-R), -Inductive (-I) | Destabilizing | Slowing nih.gov |

Mechanistic Pathways in Polymerization of 1,3-Dioxolanes

1,3-dioxolane and its derivatives are important monomers for producing polyethers with potential applications in biomedical fields. Their polymerization is primarily achieved through cationic mechanisms.

Cationic Ring-Opening Polymerization (CROP) and Active Monomer Mechanism

The polymerization of 1,3-dioxolanes is predominantly carried out via Cationic Ring-Opening Polymerization (CROP). This process can proceed through two main pathways: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism.

In the ACE mechanism , the growing polymer chain possesses a reactive cationic center (a tertiary oxonium ion) at its end, which attacks a neutral monomer molecule to propagate the chain. lookchem.com In the AM mechanism , a protonated or activated monomer becomes the reactive species. This active monomer is then attacked by a nucleophilic end-group of the growing polymer chain, such as a hydroxyl group. researchgate.netlookchem.com The AM pathway can be intentionally favored by adding a nucleophile, like ethylene glycol, to the system, which acts as an initiator and transfer agent. lookchem.com

Cyclization Phenomena in Polymerization

A significant challenge in the CROP of 1,3-dioxolanes is the competing formation of cyclic oligomers and polymers. researchgate.net This phenomenon occurs through a "backbiting" reaction, where the active end of a growing linear polymer chain attacks one of the oxygen atoms along its own backbone, cleaving off a cyclic structure. The formation of these cyclic structures is in accordance with the Jacobson-Stockmayer theory. researchgate.net Studies have shown that increasing monomer conversion and raising the monomer-to-initiator ratio can lead to a higher fraction of cyclic products. researchgate.net The AM mechanism is often employed to reduce the prevalence of these cyclization side reactions compared to the ACE mechanism. researchgate.netlookchem.com

Catalyst Design and Polymerization Methodology

The choice of catalyst is crucial for controlling the CROP of 1,3-dioxolanes. A variety of initiators and catalysts have been explored, primarily strong acids and Lewis acids.

Protic Acids: Strong protic acids like triflic acid can effectively initiate polymerization. lookchem.com

Lewis Acids: Lewis acidic cations such as Mg²⁺ and Al³⁺ have been shown to catalyze the polymerization of 1,3-dioxolane, with the reaction rate being dependent on the nature of the counter-anion. cdnsciencepub.com Weakly coordinating anions like TFSI⁻ promote faster polymerization. cdnsciencepub.com More recently, film-forming Lewis acids like tris(hexafluoroisopropyl) borate (B1201080) (THB) have been used as both a catalyst for ring-opening and as an additive to form stable interfaces in battery applications. nih.gov

Organometallic Compounds: Initiator systems based on organo-aluminum compounds, as well as combinations like acetyl chloride with metal halides, have been successfully used. chemistrysteps.com For related dioxolanones, sterically unencumbered salen aluminum catalysts have shown good performance by balancing reactivity and selectivity. rsc.org

| Catalyst/Initiator System | Monomer | Key Research Finding | Reference |

|---|---|---|---|

| Triflic Acid / Ethylene Glycol | 1,3-Dioxolane | Promotes the Active Monomer (AM) mechanism, reducing cyclic byproducts. | lookchem.com |

| Mg(TFSI)₂ | 1,3-Dioxolane | Mg²⁺ acts as a Lewis acid catalyst; weakly coordinating TFSI⁻ anion leads to faster polymerization. | cdnsciencepub.com |

| Tris(hexafluoroisopropyl) borate (THB) | 1,3-Dioxolane | Acts as both a ring-opening catalyst and a film-forming additive for solid polymer electrolytes. | nih.gov |

| Organo-aluminum compounds | 1,3-Dioxolane | Effectively initiates polymerization to yield crystalline poly-1,3-dioxolane. | chemistrysteps.com |

| Salen Aluminum Complexes | 5-phenyl-1,3-dioxolane-4-one | Provides a good balance of reactivity and selectivity in the ROP of a related dioxolanone monomer. | rsc.org |

Radical Reactions and Cycloadditions

Beyond cationic polymerization, dioxolane systems can participate in radical reactions and cycloadditions, expanding their synthetic utility. While this compound itself is not a primary subject of these studies, its structural motifs are relevant. For instance, the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane involves a radical-initiated ring-opening process. The presence of the phenyl group at the 4-position is crucial for stabilizing the rearranged radical intermediate, facilitating the ring-opening isomerization polymerization.

A thiol-promoted radical chain process enables the site-specific addition of the 1,3-dioxolane ring to imines, demonstrating that the dioxolane moiety can act as a substrate in radical additions. organic-chemistry.org

Cycloaddition reactions are fundamental to organic synthesis for constructing cyclic molecules. rsc.org While the 1,3-dioxolane ring itself is not a typical diene or dienophile, its derivatives can be involved in such reactions. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a potent dienophile that participates in Diels-Alder reactions with various dienes to form complex heterocyclic adducts. Furthermore, 1,3-dioxolanes can be synthesized via [3+2] asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes. organic-chemistry.org

Hydrogen Atom Transfer in Acetal (B89532) Additions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, and the C-H bonds of acetals can serve as a source of hydrogen atoms. In the context of this compound, the primary site of HAT is a critical determinant of the subsequent reaction pathways. While extensive studies on the unsubstituted 1,3-dioxolane exist, the reactivity of its substituted derivatives is more complex.

Research on related substituted acetals provides insight into the expected regioselectivity of HAT for this compound. In studies involving a phenyl-substituted acetal, it was observed that radical formation exhibits complete regioselectivity for the less sterically hindered methylene (B1212753) carbon. thieme-connect.de This occurs despite a significant difference in the carbon-hydrogen bond dissociation energies (BDEs), where abstraction of a hydrogen from a position stabilized by the phenyl group would be expected to be more favorable. This indicates that steric hindrance plays a dominant role in directing the abstraction of a hydrogen atom by a radical species.

The general mechanism for HAT in acetal additions involves the generation of a radical initiator, which then abstracts a hydrogen atom from the dioxolane ring to form a dioxolanyl radical. This radical can then participate in various addition reactions. For instance, in visible-light-promoted additions to electron-deficient alkenes, a dioxolanyl radical can be generated from 1,3-dioxolane and subsequently add to the alkene in a radical-chain mechanism. nsf.gov

Table 1: Regioselectivity in Hydrogen Atom Transfer of Substituted Acetals

| Acetal Substrate | Position of HAT | Controlling Factor | Reference |

| Phenyl-substituted acetal | Less sterically hindered methylene carbon | Steric Hindrance | thieme-connect.de |

| Unsubstituted 1,3-dioxolane | C2-position | Lower Bond Dissociation Energy | thieme-connect.de |

Based on these findings, for this compound, it is anticipated that HAT would preferentially occur at the C5 methylene position, which is less sterically encumbered than the C2 and C4 positions bearing the phenyl and methyl groups, respectively.

[1+2] Cycloaddition Reactions with Carbenes

The reaction of carbenes with acetals is another area of mechanistic interest. Carbenes, being electron-deficient species, can react with the oxygen atoms of the acetal to form an ylide or insert into C-H bonds. The [1+2] cycloaddition of a carbene to the C-O bonds of the dioxolane ring is a less common reaction pathway.

Detailed studies on the [1+2] cycloaddition of carbenes specifically with this compound are not extensively documented in the reviewed literature. However, the general reactivity of carbenes with acetals and related structures provides a framework for predicting potential outcomes. The interaction of a carbene with an acetal can lead to several competing reaction pathways:

C-H Insertion: Carbenes can insert into the C-H bonds of the dioxolane ring. The selectivity of this insertion would be influenced by both electronic and steric factors.

Ylide Formation: The carbene can attack one of the oxygen atoms of the dioxolane to form an oxonium ylide. This intermediate can then undergo subsequent rearrangements or fragmentations.

[2+2] Cycloaddition: In the case of ketene (B1206846) acetals, which possess a C=C double bond, [2+2] cycloaddition with Fischer carbene complexes has been observed. msu.edu However, this compound lacks this functionality.

Given the steric hindrance around the C2 and C4 positions of this compound, direct attack of a carbene at these sites would be challenging. It is more likely that a carbene would interact with the less hindered C5 methylene C-H bonds, leading to C-H insertion products, or with the oxygen atoms to form an ylide. The specific reaction pathway would be highly dependent on the nature of the carbene and the reaction conditions.

Table 2: Potential Reaction Pathways of Carbenes with this compound

| Reaction Pathway | Intermediate/Product Type | Influencing Factors |

| C-H Insertion | Substituted dioxolane | Steric hindrance, C-H bond strength |

| Ylide Formation | Oxonium ylide | Carbene electrophilicity, oxygen basicity |

Further experimental and computational studies are necessary to fully elucidate the mechanistic details of carbene reactions with this specific substituted dioxolane.

Advanced Analytical and Computational Methodologies for 2,4 Dimethyl 2 Phenyl 1,3 Dioxolane Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2,4-dimethyl-2-phenyl-1,3-dioxolane, providing detailed insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry and conformational preferences of this compound. Both ¹H and ¹³C NMR are employed to probe the local chemical environments of the hydrogen and carbon atoms, respectively. longdom.org

The relative stereochemistry of the methyl groups at the C2 and C4 positions, as well as the phenyl group at C2, can be established by analyzing chemical shifts and spin-spin coupling constants. For instance, the conversion of 1,3-diols to acetonide derivatives, such as dioxolanes, creates a more rigid ring system, which aids in stereochemical determination. The ¹³C NMR chemical shifts of the acetonide carbons, particularly the methyl groups, are indicative of their axial or equatorial positions, which in turn reveals the syn or anti relationship of the original diol. wordpress.com

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlation between protons, which is crucial for confirming spatial proximity and, consequently, the relative configuration of substituents. ipb.pt For example, the observation of a NOE between the protons of the C2-methyl group and the C4-proton would suggest a cis relationship.

Table 1: Representative ¹H NMR Data for a Dioxolane Derivative This table is illustrative and values can vary based on specific isomers and experimental conditions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (C2) | 1.62 | s | Methyl group at C2 |

| CH₃ (C4) | 1.84 | s | Methyl group at C4 |

| CH-O | 5.53 | s | Dioxolane ring proton |

| Aromatic | 6.8-7.4 | m | Phenyl group protons |

Data adapted from representative spectra of similar structures. oc-praktikum.de

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Electron ionization (EI) is a common method used to generate a mass spectrum, which displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of this compound. These techniques probe the vibrational modes of the molecule's chemical bonds. longdom.orgbiointerfaceresearch.com

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of the bonds within the molecule. Characteristic absorption bands for the C-O-C stretches of the dioxolane ring, C-H stretches of the methyl and phenyl groups, and phenyl ring vibrations can be identified.

FT-Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

The combination of FT-IR and FT-Raman spectra provides a comprehensive vibrational profile of the molecule, aiding in structural confirmation. nih.gov Experimental spectra are often compared with theoretical spectra calculated using computational methods for more detailed assignments of vibrational modes. longdom.orgresearchgate.net

Table 2: Key Vibrational Frequencies for Dioxolane Derivatives This table presents typical ranges for key functional groups and is not exhaustive.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-O-C Stretch | 1200-1000 | 1200-1000 |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and energetics of molecules. biointerfaceresearch.com In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms. For instance, the synthesis of this dioxolane often involves the reaction of a diol with a ketone or acetal (B89532). DFT can be used to model the potential energy surface of this reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway, including the stereochemical outcome. acs.org

Furthermore, DFT calculations can be used to predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. longdom.orgnih.gov These calculated properties can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For example, calculated vibrational spectra can help in the assignment of complex experimental IR and Raman spectra. researchgate.net

Molecular Mechanics Force Field Applications in Conformational Analysis

The conformational landscape of this compound is complex due to the non-planar nature of the five-membered dioxolane ring and the presence of three substituents. Molecular Mechanics (MM) force fields provide a computationally efficient method to explore this landscape, calculating the potential energy of different conformations and identifying stable isomers. acs.org Force fields such as MM3 are well-suited for this type of analysis on small organic molecules, as they have been parameterized to reproduce experimental geometries and energies. nih.gov

The 1,3-dioxolane (B20135) ring is not planar and exists in a continuous series of conformations described by pseudorotation. datapdf.com The two most representative forms are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. datapdf.com The energy barrier between these conformations is typically low, leading to high flexibility. datapdf.com

The introduction of substituents at the C2 and C4 positions restricts this pseudorotation. The conformational preference is determined by the need to minimize steric strain and unfavorable electronic interactions. For this compound, several diastereomers are possible depending on the relative orientation of the methyl and phenyl groups. The primary diastereomers are the cis and trans isomers, referring to the relationship between the substituents at the C2 and C4 positions.

Molecular mechanics calculations involve systematically altering the key dihedral angles of the molecule to map the potential energy surface. This allows for the identification of local energy minima, which correspond to stable conformers. The primary interactions governing the relative stability of these conformers are torsional strain within the ring and steric interactions between the substituents. libretexts.org For example, a conformer with a large substituent like the phenyl group in an axial-like position would generally be higher in energy than one where it occupies an equatorial-like position due to increased steric hindrance. sinica.edu.tw

A hypothetical conformational analysis using an MM3 force field could yield the relative energies for the most stable conformers of the cis and trans diastereomers, as illustrated in the table below. The calculations would explore various envelope and half-chair puckering modes for each diastereomer to locate the global minimum energy structure.

| Diastereomer | Ring Conformation | C2-Phenyl / C4-Methyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Envelope (O1-pucker) | Pseudo-equatorial / Pseudo-equatorial | 0.00 |

| trans | Half-Chair | Pseudo-equatorial / Pseudo-axial | 1.25 |

| cis | Envelope (C5-pucker) | Pseudo-equatorial / Pseudo-axial | 0.85 |

| cis | Half-Chair | Pseudo-axial / Pseudo-equatorial | 2.10 |

This table is interactive. Click on headers to sort.

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of a molecular mechanics analysis.

Computational Insights into Reactivity Indices and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to understand the chemical reactivity of this compound. worldscientific.com By calculating various electronic properties, it is possible to predict the molecule's stability and the most likely sites for chemical attack.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a general overview of the molecule's reactivity. researchgate.net Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netmdpi.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. Molecules with higher chemical potential are better electron donors.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. mdpi.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. asrjetsjournal.org

These descriptors can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -8.95 | Energy of Highest Occupied Molecular Orbital |

| E(LUMO) | - | -0.25 | Energy of Lowest Unoccupied Molecular Orbital |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.60 | Moderate electron donating tendency |

| Chemical Hardness (η) | E(LUMO) - E(HOMO) | 8.70 | High stability, low reactivity |

| Global Electrophilicity (ω) | μ² / (2η) | 1.22 | Mild electrophile |

This table is interactive. Click on headers to sort.

Note: The data presented are hypothetical and for illustrative purposes.

Local Reactivity and Fukui Functions

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. The Fukui function is a key tool for this purpose, indicating the change in electron density at a specific atom when an electron is added or removed. wikipedia.org

f+ (for nucleophilic attack): A large value of f+ on an atom indicates it is a good site for an incoming nucleophile (i.e., it is an electrophilic center).

f- (for electrophilic attack): A large value of f- on an atom suggests it is a likely site for an incoming electrophile (i.e., it is a nucleophilic center).

For this compound, one would expect the acetal carbon (C2) to be the most electrophilic site, with a high f+ value, making it susceptible to nucleophilic attack during, for example, acid-catalyzed hydrolysis. schrodinger.com The oxygen atoms, with their lone pairs, would be expected to be primary sites for electrophilic attack (e.g., protonation) and thus have high f- values. researchgate.net

Transition State Analysis

Computational methods can also be used to model the entire course of a chemical reaction by locating the transition state (TS)—the highest energy point along the reaction pathway. rowansci.com For acetals like this compound, a fundamentally important reaction is acid-catalyzed hydrolysis, which cleaves the acetal to form a ketone (acetophenone) and a diol (propane-1,2-diol).

The calculation of the transition state for this reaction would involve modeling the approach of a hydronium ion, protonation of one of the dioxolane oxygens, subsequent C-O bond cleavage, and attack by water. researchgate.net Finding the transition state structure allows for the calculation of the activation energy (ΔG‡), which determines the reaction rate. e3s-conferences.org This provides crucial insights into the reaction mechanism and feasibility that are often difficult to obtain experimentally.

Strategic Applications in Organic Synthesis and Polymer Science

1,3-Dioxolanes as Chiral Auxiliaries and Chiral Reagents in Asymmetric Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality within the auxiliary group biases the formation of one stereoisomer over another in subsequent transformations. wikipedia.org Chiral 1,3-dioxolanes, formed from C2-symmetric 1,2-diols, are effective in this role as they can be synthesized to create a single diastereomeric acetal (B89532), which then directs further reactions. sfu.ca

Chiral dioxolane derivatives are instrumental in guiding enantioselective transformations. By attaching a chiral dioxolane, formed from a chiral diol, to a substrate, it is possible to direct additions, alkylations, and cycloadditions with a high degree of stereocontrol. sfu.canih.gov The auxiliary creates a sterically defined environment that favors the approach of reagents from a specific trajectory, leading to the preferential formation of one enantiomer.

For instance, chiral oxazolidinones, which share principles with chiral dioxolanes, have been used to direct the alkylation of enolates with excellent diastereoselectivity. nih.gov In a similar vein, chiral acetals have been installed near prochiral centers to direct asymmetric transformations. sfu.ca The effectiveness of these auxiliaries is demonstrated in reactions like the Diels-Alder reaction, where acrylate derivatives of chiral acetals have achieved high diastereomeric ratios. sfu.ca The chiral environment established by the dioxolane ring is key to inducing asymmetry in the final product. After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.orgsfu.ca

Lewis acids play a critical role in reactions involving chiral 1,3-dioxolanes. They function by activating the acetal group, typically by coordinating to one of the oxygen atoms, which makes the acetal carbon more electrophilic and susceptible to nucleophilic attack. sfu.cathieme-connect.de This activation is essential for ring-opening reactions with nucleophiles and for enhancing the stereodirecting ability of the chiral auxiliary. sfu.ca

The choice of Lewis acid can significantly influence the outcome of the reaction. Studies on the formation of 1,3-dioxolanes from ketones and oxiranes (epoxides) have shown that different Lewis acids exhibit varying levels of effectiveness. For example, BF₃·OEt₂ has been identified as a more effective catalyst for this transformation than SnCl₄ or TiCl₄. acs.org In the context of asymmetric synthesis, strong Lewis acids are often required for reactions where chiral cyclic acetals are opened by nucleophiles. sfu.ca

Table 1: Lewis Acids in Reactions Involving 1,3-Dioxolanes

| Lewis Acid | Application | Reference |

|---|---|---|

| BF₃·OEt₂ | Catalyzes formation of 1,3-dioxolanes from ketones and epoxides | acs.org |

| SnCl₄ | Used in the formation of 1,3-dioxolanes, sometimes with lower yields | acs.org |

| TiCl₄ | Investigated for 1,3-dioxolane (B20135) formation, can be less effective | acs.org |

| Er(OTf)₃ | Gentle catalyst for the cleavage of cyclic acetals | organic-chemistry.org |

Advanced Materials and Polymer Applications

The 1,3-dioxolane ring is not only a useful entity in small-molecule synthesis but also serves as a valuable monomer in polymer science. Its ability to undergo cationic ring-opening polymerization (CROP) makes it a key building block for polyacetals, a class of engineering thermoplastics known for their stiffness, toughness, and solvent resistance. wikipedia.orgescholarship.orggoogleapis.com

Polyoxymethylene (POM), also known as polyacetal, is typically produced by the polymerization of formaldehyde or its cyclic trimer, trioxane. googleapis.com While the homopolymer has excellent mechanical properties, its thermal stability can be limited. To improve these properties, comonomers are often incorporated into the polymer chain. googleapis.com

1,3-Dioxolane is a preferred comonomer in the production of polyacetal copolymers. googleapis.com When 1,3-dioxolane undergoes CROP, it introduces oxyethylene (–O–CH₂–CH₂–) units into the polyoxymethylene (–O–CH₂–) backbone. These units act as barriers to the "unzipping" depolymerization that can occur from the chain ends at elevated temperatures, thereby enhancing the thermal stability of the polymer. researchgate.net

Substituted 1,3-dioxolanes, such as 2,4-dimethyl-2-phenyl-1,3-dioxolane, can also act as comonomers. The incorporation of such a bulky, substituted unit would be expected to significantly alter the polymer's properties by disrupting the crystallinity of the polyoxymethylene chain. This can lead to changes in mechanical properties, solubility, and the glass transition temperature of the resulting copolymer. While 1,3-dioxolanes with substituents at the C2 position can be difficult to polymerize, those with substituents at the C4 position are known to polymerize, albeit more slowly than the unsubstituted monomer. researchgate.net This allows for the synthesis of tailored polyacetals with specific properties by carefully selecting the comonomer.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone (B1666503) |

| 1,2-Propanediol |

| Ethylene (B1197577) Glycol |

| Propylene (B89431) Glycol |

| Polyoxymethylene (POM) / Polyacetal |

| Trioxane |

Synthesis of Chemically Recyclable Poly(1,3-dioxolane)

The synthesis of poly(1,3-dioxolane) (pDXL) is a key area of research in the development of sustainable and chemically recyclable thermoplastics. The process typically involves the cationic ring-opening polymerization of the 1,3-dioxolane monomer. nsf.govescholarship.org This method allows for the creation of high-molecular-weight polymers that exhibit mechanical properties comparable to common plastics like polyethylene. nsf.govescholarship.orgacs.org

A significant advantage of pDXL is its chemical recyclability. The polymer can be efficiently depolymerized back to its monomer, 1,3-dioxolane, through treatment with an acid catalyst at elevated temperatures. cornell.edu This process allows for the recovery of the monomer in high purity, which can then be re-polymerized, creating a closed-loop system that aligns with the principles of a circular economy. cornell.edu Research has demonstrated the successful recovery of the dioxolane monomer from pDXL, even when mixed with other common plastics, showcasing the robustness of the recycling process. cornell.edu

Recent advancements have focused on developing new polymerization methods using metal-free and economically viable initiators to produce ultra-high-molecular-weight pDXL (UHMW pDXL) with molecular weights exceeding 1000 kDa. nsf.govescholarship.orgacs.org These materials exhibit enhanced tensile properties, making them suitable for a wide range of applications, including packaging. cornell.edu

Table 1: Comparison of Mechanical Properties of pDXL and other polymers

| Polymer | Molecular Weight (kDa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| UHMW pDXL | >1000 | Comparable to UHMWPE | Comparable to UHMWPE |

| pDXL | ~220 | ~40 | ~720 |

| UHMWPE | >3000 | High | High |

This table is illustrative and based on findings in the cited literature. Specific values can vary based on synthesis conditions.

Dioxolane-Based Polymer Electrolytes in Energy Storage

One approach involves the creation of deep-eutectic polymer electrolytes, which are formed by the interaction between poly(1,3-dioxolane) and a lithium salt. bohrium.com These electrolytes have shown significantly higher ionic conductivity at ambient temperatures compared to conventional polyethylene oxide-based electrolytes. bohrium.com

Another area of active research is the development of gel polymer electrolytes (GPEs) based on poly(1,3-dioxolane). mdpi.comresearchgate.net These GPEs combine the advantages of solid electrolytes (safety) and liquid electrolytes (high ionic conductivity). Recent studies have reported on GPEs prepared by the in-situ polymerization of 1,3-dioxolane, which exhibit high ionic conductivity even at low temperatures, a wide electrochemical stability window, and excellent long-term cycling performance in lithium metal batteries. mdpi.comresearchgate.netjove.com

Table 2: Performance Characteristics of Dioxolane-Based Polymer Electrolytes

| Electrolyte Type | Key Components | Ionic Conductivity (S/cm at RT) | Key Findings |

|---|---|---|---|

| Deep-eutectic | Poly(1,3-dioxolane), Lithium Salt | ~1.5 x 10⁻⁵ | Twenty times higher conductivity than PEO-based electrolytes. bohrium.com |

| Gel Polymer (P-DOL) | Poly(1,3-dioxolane), LiDFOB | ~3.62 x 10⁻⁴ | High-voltage compatibility and good low-temperature performance. mdpi.comresearchgate.net |

| In-situ polymerized | Poly(1,3-dioxolane), LiN(SO₂F)₂ | ~1.84 x 10⁻³ | High Li-ion transference number and broad temperature tolerance. jove.com |

Chromatographic Separation and Resolution of 2,4 Dimethyl 2 Phenyl 1,3 Dioxolane Stereoisomers

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the separation of enantiomeric compounds. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Capillary Gas Chromatography for Enantiomeric Separation

Chiral capillary gas chromatography (GC) is a powerful analytical tool for the separation of volatile chiral compounds. chromatographyonline.com The high efficiency of capillary columns, combined with the unique selectivity of chiral stationary phases, makes it suitable for resolving enantiomers of dioxolane derivatives. chromatographyonline.comhplc.sk

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czchromatographyonline.com These cyclodextrin (B1172386) macromolecules are added to common stationary phases like cyanopropyl-dimethylpolysiloxane to create columns capable of stereochemical separations. gcms.cz For instance, in the separation of the enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated excellent separation. nih.govchrom-china.com The selection of the appropriate chiral column and the optimization of GC parameters such as column temperature, heating rate, and carrier gas velocity are critical for achieving baseline resolution of the enantiomers. nih.gov Hydrogen is often the preferred carrier gas due to its high linear velocity, which enhances separation efficiency. hplc.sk

Table 1: GC Conditions for Enantiomeric Separation of a 1,3-Dioxolane (B20135) Derivative

| Parameter | Condition |

|---|---|

| Compound | (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane |

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) |

| Detection | Hydrogen Flame Ionization Detector (FID) |

| Solvent | Methanol |

| Resolution | > 1.5 |

| Analysis Time | < 10 minutes |

Data sourced from studies on 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a related dioxolane derivative. nih.govchrom-china.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography (SFC) is another effective technique for chiral separations, often considered a "green" alternative due to its use of supercritical carbon dioxide as the primary mobile phase. phenomenex.comnih.gov SFC is particularly advantageous for its fast separations and lower consumption of organic solvents. nih.gov

For the chiral resolution of 1,3-dioxolane derivatives, polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective. nih.govnih.gov The nature of the organic modifier added to the supercritical CO2 mobile phase has a significant impact on the chiral resolution, often more so than the polarity of the mobile phase itself. nih.gov The choice of the optimal modifier is highly dependent on the specific molecular structure of the compound being separated. nih.gov In studies on various 1,3-dioxolane derivatives, different alcohol modifiers were found to be optimal for achieving the best enantiomeric separation on an amylose-based column. nih.gov

Table 2: SFC Parameters for Chiral Separation of 1,3-Dioxolane Derivatives

| Parameter | Details |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Amylose-based and Cellulose-based chiral columns |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., alcohol) |

| Key Factor for Resolution | Nature of the organic modifier |

Based on findings from the separation of various 1,3-dioxolane derivatives. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and separation of stereoisomers. bjbms.orgbasicmedicalkey.com It can be used for both analytical and preparative scale separations. For chiral separations, HPLC can be employed with a chiral stationary phase (chiral HPLC) or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

The separation of diastereomers is generally more straightforward than enantiomers, as they have different physical properties. mdpi.com For the analysis of 2,4-Dimethyl-2-phenyl-1,3-dioxolane, which has diastereomeric forms (cis and trans), a standard normal-phase or reversed-phase HPLC method could potentially separate these isomers. The subsequent separation of the enantiomers of each diastereomer would then require a chiral HPLC method. The choice of stationary phase and mobile phase composition is critical for achieving selectivity. basicmedicalkey.com

Methodological Considerations for Diastereomeric and Enantiomeric Purity Assessment

Assessing the diastereomeric and enantiomeric purity of this compound requires robust and validated analytical methods. The goal is to quantify the amount of each stereoisomer present in a sample.

A comprehensive purity assessment would typically involve a two-step approach. First, the diastereomeric ratio (e.g., cis/trans) would be determined using a suitable achiral chromatographic method, such as GC or HPLC. Once the diastereomers are separated, a chiral chromatographic method (chiral GC, SFC, or HPLC) would be applied to each diastereomeric fraction to determine the enantiomeric excess (ee) of each.

It is crucial to ensure that the chosen analytical method provides sufficient resolution between all stereoisomers. Method validation should include assessments of linearity, accuracy, precision, and limits of detection and quantification for each stereoisomer. nih.gov For stereolabile compounds, where interconversion between stereoisomers can occur on the chromatographic timescale, dynamic chromatography studies may be necessary to understand the isomerization process. psu.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloromethyl-2,2-dimethyl-1,3-dioxolane |

| Carbon dioxide |

| Methanol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethyl-2-phenyl-1,3-dioxolane?

- Methodology : A common approach involves acid-catalyzed cyclocondensation of diols with ketones or aldehydes. For example, reacting (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol with dimethoxypropane in the presence of NEt₃ yields a structurally analogous 1,3-dioxolane derivative (99% yield). Key parameters include stoichiometric excess of dimethoxypropane (10:1 molar ratio to diol), room temperature, and 3-hour reaction time .

- Characterization : Confirm success via ¹H NMR (e.g., δ 1.50 ppm for methyl groups, δ 7.20–7.40 ppm for aromatic protons) and ¹³C NMR (δ 25–30 ppm for methyl carbons, δ 110–140 ppm for aromatic carbons) .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR Analysis :

- ¹H NMR : Methyl groups adjacent to the dioxolane ring appear as singlets (δ 1.50–1.70 ppm), while aromatic protons exhibit splitting patterns (δ 7.20–7.50 ppm) depending on substitution .

- ¹³C NMR : The acetal carbons (C-2 and C-4) resonate at δ 100–110 ppm, with methyl carbons at δ 25–30 ppm .

- IR Spectroscopy : Strong absorption bands at 1100–1250 cm⁻¹ (C-O-C stretching) and 2850–2980 cm⁻¹ (C-H stretching of methyl groups) confirm the dioxolane framework .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during 1,3-dioxolane formation?

- Mechanistic Insight : Diastereoselectivity arises from steric and electronic effects during ring-opening of α-epoxyketones. For example, photocatalytic ring-opening of trans-1-(p-methoxyphenyl)-3-phenyl-2,3-epoxy-1-propanone yields trans-4-(p-Methoxybenzoyl)-5-phenyl-2,2-dimethyl-1,3-dioxolane (6f) with high selectivity. Key factors include substituent bulkiness (e.g., p-methoxy groups) and solvent polarity (n-hexane/ethyl acetate mixtures) .

- Data Interpretation : Cis/trans ratios (e.g., 5c:6c = 1:3) are determined via ¹H NMR coupling constants (J = 6–8 Hz for trans isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.